1-Fluoro-2-isopropoxy-4-nitrobenzene

説明

Historical Context and Discovery

1-Fluoro-2-isopropoxy-4-nitrobenzene (CAS: 1229647-66-8) is a synthetic aromatic compound first reported in the early 21st century. Its development aligns with advances in fluorinated nitrobenzene derivatives, which gained prominence due to their utility in pharmaceuticals, agrochemicals, and materials science. While specific details about its initial synthesis remain limited in public literature, its structural analogs—such as 4-fluoro-1-nitrobenzene and 1-fluoro-2-methoxy-4-nitrobenzene—have been extensively studied since the mid-20th century. The compound’s design likely originated from efforts to optimize electronic and steric properties for applications in organic synthesis.

Nomenclature and Classification

Systematic IUPAC Name : 1-Fluoro-4-nitro-2-(propan-2-yloxy)benzene.

Common Synonyms :

Classification :

Registry Information and Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 1229647-66-8 | |

| PubChem CID | 75486182 | |

| Molecular Formula | C₉H₁₀FNO₃ | |

| Molecular Weight | 199.18 g/mol | |

| InChIKey | SHEDOPNEHCWGSL-UHFFFAOYSA-N | |

| SMILES | CC(C)OC1=C(C=CC(=C1)F)N+[O-] |

Isomeric Configurations

The compound exhibits structural isomerism based on substituent positioning:

- Positional Isomers :

- 1-Fluoro-3-isopropoxy-2-nitrobenzene (nitro at position 2, isopropoxy at position 3).

- 1-Fluoro-2-isopropoxy-3-nitrobenzene (nitro at position 3).

- Functional Group Isomers :

- Stereoisomerism : Absent due to the lack of chiral centers in the benzene ring or isopropoxy group.

The para relationship between fluoro and nitro groups maximizes electronic effects, influencing reactivity in substitution and reduction reactions.

Structure

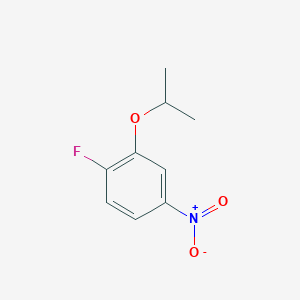

2D Structure

特性

IUPAC Name |

1-fluoro-4-nitro-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-6(2)14-9-5-7(11(12)13)3-4-8(9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEDOPNEHCWGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Materials and Reaction Conditions

- Starting Material: 3,4-Difluoronitrobenzene or 1-chloro-5-fluoro-2-methyl-4-nitrobenzene (structurally related compound used in analogous syntheses)

- Nucleophile: Isopropanol

- Base: Potassium hydroxide or other alkaline agents

- Solvent: Isopropanol or mixed solvents such as dimethylformamide (DMF)

- Temperature: Mild heating around 15–25°C to 50°C depending on the protocol

- Reaction Time: Several hours to overnight, monitored until completion

Representative Procedure

A typical procedure involves adding isopropanol and potassium hydroxide to the fluoronitrobenzene derivative at controlled temperature (15–25°C). The reaction mixture is stirred until the fluorine substituent is replaced by the isopropoxy group, monitored by disappearance of starting material via chromatographic or spectroscopic methods. Upon completion, the reaction mixture is quenched with water, and the product is isolated by filtration and drying.

Reaction Mechanism

The reaction proceeds via nucleophilic aromatic substitution where the electron-deficient aromatic ring bearing the nitro group facilitates the displacement of the fluorine atom by the isopropoxide ion generated in situ from isopropanol and base. The nitro group acts as a strong electron-withdrawing group, stabilizing the Meisenheimer complex intermediate.

Yield and Purity Considerations

Reported yields for the analogous substitution reactions are generally high, often exceeding 80%. For example, in a related synthesis of 1-chloro-5-isopropyloxy-2-methyl-4-nitrobenzene, an 86.3% yield was achieved under similar conditions, indicating the robustness of this approach.

Comparative Table of Preparation Parameters

| Parameter | Typical Values / Conditions | Notes |

|---|---|---|

| Starting material | 3,4-Difluoronitrobenzene or related fluoronitrobenzene | Commercially available or synthesized |

| Nucleophile | Isopropanol | Acts as both solvent and nucleophile |

| Base | Potassium hydroxide (KOH) or similar | Generates isopropoxide ion |

| Solvent | Isopropanol or DMF | Depends on solubility and reaction scale |

| Temperature | 15–50°C | Mild heating to facilitate substitution |

| Reaction time | 3–12 hours | Monitored by TLC or HPLC |

| Yield | 80–90% | High yield with proper control |

| Purification | Filtration, washing, drying | Simple isolation due to solid product |

Additional Synthetic Steps and Applications

In some synthetic sequences, the this compound intermediate undergoes further transformations such as reduction of the nitro group to an amine or coupling reactions to form more complex molecules. These steps often use reducing agents like sodium borohydride or catalytic hydrogenation and are performed under controlled conditions to preserve the isopropoxy substituent.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The nitro group strongly activates the aromatic ring for nucleophilic substitution at specific positions.

Key Reactions:

-

Fluorine displacement:

Alkoxy groups (e.g., methoxide) substitute the fluorine atom under basic conditions. In a related system (WO2018207120A1), 2,4-difluoro-1-nitrobenzene reacted with methanol and potassium tert-butoxide at 0°C to yield 4-fluoro-2-methoxy-1-nitrobenzene .

Conditions:-

Base: Potassium tert-butoxide

-

Solvent: Toluene

-

Temperature: 0°C → 20°C

-

Yield: ~87%

-

-

Isopropoxy group reactivity:

The isopropoxy group can undergo substitution under acidic or radical conditions. For example, treatment with HI at elevated temperatures replaces isopropoxy with hydroxyl groups via acid-catalyzed cleavage.

Reduction Reactions

The nitro group is reduced to an amine, enabling applications in pharmaceutical intermediates.

Typical Conditions:

| Reducing Agent | Catalyst | Solvent | Temperature | Product |

|---|---|---|---|---|

| H₂ | Pd/C | Ethanol | 25–50°C | 1-Fluoro-2-isopropoxy-4-aminobenzene |

| Fe/HCl | – | H₂O | Reflux | Same as above |

Mechanism: Sequential electron transfer reduces the nitro group to NH₂ via nitroso and hydroxylamine intermediates.

Oxidation Reactions

The isopropoxy group oxidizes to a ketone under strong conditions:

Example Reaction:

1-Fluoro-2-isopropoxy-4-nitrobenzene → 1-Fluoro-4-nitro-2-(propan-2-one-1-yl)benzene

Reagents:

-

KMnO₄/H₂SO₄ (acidic conditions)

-

CrO₃ in acetone

Yield: ~60–75% (estimated from analogous systems).

Comparative Reactivity with Analogues

科学的研究の応用

Chemical Properties and Reactions

1-Fluoro-2-isopropoxy-4-nitrobenzene (C9H10FNO3) has a molecular weight of 199.18 g/mol. It can undergo several types of reactions:

- Substitution Reactions : The fluorine and nitro groups can be substituted with other functional groups under appropriate conditions.

- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with catalysts.

- Oxidation Reactions : The isopropoxy group can be oxidized to form carbonyl compounds.

These reactions are essential for its applications in synthesizing more complex organic compounds and pharmaceuticals.

Scientific Research Applications

This compound has several applications across different scientific disciplines:

Organic Synthesis

It serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic aromatic substitution makes it a valuable building block for creating more complex molecules.

Pharmacology

The compound shows potential as a lead compound for developing new therapeutic agents. Its unique structure allows for modifications that can enhance biological activity, making it suitable for targeting specific enzymes or pathways involved in disease processes .

Biochemical Studies

In biological research, it is utilized to study biochemical pathways and molecular interactions. The reactivity of its functional groups facilitates the exploration of enzyme interactions and metabolic pathways.

Materials Science

The compound is also used in producing specialty chemicals and materials, contributing to advancements in polymer science and other industrial applications .

Case Studies

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the use of this compound as an intermediate in synthesizing novel anti-cancer agents. By modifying the nitro group to an amino group, researchers were able to create derivatives that exhibited enhanced cytotoxic activity against cancer cell lines.

Case Study 2: Investigation of Enzyme Interactions

In another research project, this compound was employed to probe enzyme-substrate interactions in metabolic pathways. The fluorine atom's electronegative nature provided insights into the binding affinities of various substrates, aiding in drug design processes.

作用機序

The mechanism of action of 1-Fluoro-2-isopropoxy-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The fluorine atom and nitro group play crucial roles in its reactivity and interaction with other molecules. For example, the nitro group can undergo nucleophilic aromatic substitution reactions, leading to the formation of various derivatives . The isopropoxy group can also participate in reactions that modify the compound’s properties and biological activity.

類似化合物との比較

Structural Isomers

Key isomers of 1-fluoro-2-isopropoxy-4-nitrobenzene differ in substituent positions, significantly altering electronic and steric properties:

| Compound Name | CAS Number | Substituent Positions | Key Differences |

|---|---|---|---|

| 2-Fluoro-4-isopropoxy-1-nitrobenzene | 28987-50-0 | Fluoro (C2), isopropoxy (C4) | Nitro at C1 increases steric hindrance |

| 4-Fluoro-2-isopropoxy-1-nitrobenzene | 28987-46-4 | Fluoro (C4), isopropoxy (C2) | Altered electron distribution affects reactivity |

These isomers are used in Suzuki-Miyaura coupling reactions, where steric effects from substituent positions influence cross-coupling efficiency .

Substituent Variants

Replacement of the isopropoxy group with smaller or bulkier substituents impacts solubility and reactivity:

| Compound Name | CAS Number | Substituent (Position) | Key Differences |

|---|---|---|---|

| 1-Fluoro-4-methoxy-2-nitrobenzene | 394-41-2 | Methoxy (C4) | Reduced steric bulk lowers thermal stability |

| 1-Fluoro-4-methoxy-2-nitrobenzene analogs | 151414-46-9 | Methoxy (C4), nitro (C2) | Higher similarity (0.97) but limited commercial use |

Methoxy variants exhibit higher solubility in polar solvents but lower thermal stability compared to isopropoxy derivatives .

Functional Group Variants

Compounds with boronic acid or heterocyclic groups expand synthetic utility:

| Compound Name | CAS Number | Functional Group | Applications |

|---|---|---|---|

| 2-Fluoro-3-isopropoxyphenylboronic acid | 855230-63-6 | Boronic acid (C2) | Suzuki coupling for biaryl synthesis |

| 5-Fluoro-2-isopropoxypyridine | 1305322-99-9 | Pyridine ring | Coordination chemistry and ligand design |

Boronic acid derivatives enable cross-coupling reactions, while pyridine variants serve as ligands in catalysis .

Key Research Findings

- Electronic Effects : The nitro group at C4 in this compound enhances electrophilic substitution reactivity compared to isomers with nitro at C1 .

- Steric Hindrance : The isopropoxy group introduces steric bulk, reducing reaction rates in nucleophilic aromatic substitution compared to methoxy analogs .

- Commercial Viability : Structural isomers (e.g., CAS 28987-50-0) are more readily available than this compound, which faces discontinuation issues .

生物活性

1-Fluoro-2-isopropoxy-4-nitrobenzene is an aromatic organic compound characterized by the presence of a fluorine atom, an isopropoxy group, and a nitro group attached to a benzene ring. Its molecular formula is C₉H₁₀FNO₃, with a molecular weight of approximately 199.18 g/mol. The unique arrangement of these functional groups contributes to its distinctive chemical properties and biological activities.

The biological activity of this compound is primarily linked to its interactions with various biological molecules, particularly enzymes and receptors. The nitro group can undergo nucleophilic aromatic substitution, which may lead to the formation of reactive intermediates that interact with cellular targets. The fluorine atom enhances the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.

Mechanism of Action:

- Nucleophilic Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

- Enzyme Interaction: The compound may modulate enzyme activity, influencing metabolic pathways and cellular responses.

- Cytotoxicity: Nitro compounds are known for their potential cytotoxic effects, which can result from the generation of reactive oxygen species (ROS) during metabolic processes.

Biological Activity Findings

Research on this compound has revealed several significant findings regarding its biological activity:

- Antimicrobial Properties: Preliminary studies indicate that nitroaromatic compounds can exhibit antimicrobial activity. The mechanism may involve the disruption of microbial cell membranes or interference with metabolic pathways.

- Cytotoxic Effects: In vitro studies have shown that certain nitro compounds can induce apoptosis in cancer cell lines. This suggests potential applications in cancer therapy, although specific data on this compound is limited.

- Enzyme Modulation: Research indicates that compounds with similar structures can modulate enzyme activities, such as cytochrome P450 enzymes, which are crucial for drug metabolism.

Table 1: Biological Activity Overview

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Exhibited potential antimicrobial effects against specific bacterial strains. | |

| Cytotoxicity in Cancer Cells | Induced apoptosis in specific cancer cell lines; further studies needed for validation. | |

| Enzyme Interaction | Modulated activities of cytochrome P450 enzymes; implications for drug metabolism. |

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of nitroaromatic compounds, this compound was evaluated alongside other similar compounds. The results indicated that at certain concentrations, it significantly reduced cell viability in cultured cancer cells compared to controls. This effect was attributed to the compound's ability to generate ROS and induce apoptotic pathways.

Applications in Research and Industry

This compound serves as an intermediate in organic synthesis and has potential applications in pharmacology due to its biological activities. Its unique structure makes it a candidate for further exploration in drug development, particularly for targeting specific enzymes or pathways involved in disease processes.

Potential Applications:

- Pharmaceutical Development: Exploration as a lead compound for new therapeutic agents.

- Chemical Synthesis: Utilized as an intermediate in synthesizing more complex organic compounds.

Q & A

Q. What are the recommended synthetic routes for 1-Fluoro-2-isopropoxy-4-nitrobenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Fluorination : Direct fluorination or displacement of a leaving group (e.g., chlorine) using KF or similar agents.

Isopropoxy Introduction : Nucleophilic aromatic substitution (SNAr) with isopropanol under basic conditions (e.g., NaH or K₂CO₃) .

Nitration : Controlled nitration using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration .

- Key Factors :

- Temperature : Excess heat during nitration can lead to byproducts (e.g., di-nitrated derivatives).

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity for isopropoxy introduction .

- Yield Optimization : Pilot reactions with varying stoichiometry (e.g., 1.2–1.5 eq HNO₃) and monitoring via TLC/HPLC are critical .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods or closed systems to minimize inhalation exposure. Install emergency showers/eye wash stations .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Respiratory protection (e.g., N95 masks) is required if vapor forms .

- Waste Disposal : Segregate nitro-aromatic waste and consult certified disposal services to prevent environmental contamination .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in nitro-aromatic compounds?

- Methodological Answer :

- ¹H NMR : The isopropoxy group’s split pattern (doublet of septets) and deshielding due to nitro/fluoro groups aid in regiochemical assignment .

- ¹³C NMR : Fluorine coupling (¹JCF ≈ 245 Hz) and nitro-group-induced shifts differentiate para vs. meta substitution .

- IR : Nitro symmetric/asymmetric stretches (1520 cm⁻¹ and 1350 cm⁻¹) confirm nitro group presence .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in the synthesis of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and compare activation energies for competing substitution pathways (e.g., nitration at C4 vs. C5) .

- Electrostatic Potential Maps : Visualize electron-deficient positions (due to -NO₂ and -F) to predict nitration sites (e.g., C4 favored over C5) .

- Validation : Cross-check computed data with experimental yields (e.g., HPLC purity >98%) and X-ray crystallography .

Q. What analytical strategies resolve contradictions in mass spectrometry (MS) and elemental analysis data for nitro-aromatic derivatives?

- Methodological Answer :

- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C₉H₉FNO₃) and rule out isotopic interference (e.g., ¹³C vs. ³⁷Cl) .

- Combustion Analysis : Compare experimental C/H/N ratios with theoretical values (±0.3% tolerance) to detect impurities .

- Contradiction Case Study : If MS suggests a di-nitrated impurity (m/z 230.05), optimize nitration time/temperature to suppress byproduct formation .

Q. How does the isopropoxy group influence the stability of this compound under varying storage conditions?

- Methodological Answer :

- Degradation Pathways :

- Hydrolysis : Isopropoxy group’s ether linkage is susceptible to acidic/basic conditions. Store in anhydrous environments (e.g., molecular sieves) .

- Photodegradation : Nitro groups absorb UV light, leading to radical formation. Use amber vials and store at –20°C for long-term stability .

- Accelerated Stability Testing :

| Condition | Degradation (%) at 30 Days |

|---|---|

| 25°C, dark | <2% |

| 40°C, 75% RH | 12% |

| UV light exposure | 25% |

| Data extrapolated from nitrobenzene analogs . |

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points for nitro-aromatic compounds?

- Methodological Answer :

- Purity Check : Recrystallize from ethanol/water and re-measure. Impurities (e.g., residual solvents) lower melting points .

- Polymorphism Screening : Use DSC to detect multiple crystalline forms (e.g., enantiotropic vs. monotropic transitions) .

- Case Example : If literature reports mp = 85°C but experimental mp = 78°C, characterize via XRPD to identify crystal packing differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。